molecular formula C9H6FNO2 B6172097 methyl 2-ethynyl-3-fluoropyridine-4-carboxylate CAS No. 2624122-57-0

methyl 2-ethynyl-3-fluoropyridine-4-carboxylate

Cat. No.: B6172097
CAS No.: 2624122-57-0
M. Wt: 179.1
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Description

Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate is an organic compound with the molecular formula C9H6FNO2. This compound is part of the pyridine family, which is known for its aromatic properties and nitrogen-containing heterocyclic structure. The presence of fluorine and ethynyl groups in the molecule makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethynyl-3-fluoropyridine-4-carboxylate can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a nitro group in methyl 3-nitropyridine-4-carboxylate with a fluoride anion . This reaction typically requires the presence of a strong base and a suitable solvent, such as dimethyl sulfoxide (DMSO), to facilitate the substitution process.

Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-ethynyl-3-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain receptors, while the ethynyl group can participate in various chemical transformations. These interactions can lead to changes in the biological activity and properties of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate is unique due to the presence of both fluorine and ethynyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

2624122-57-0

Molecular Formula

C9H6FNO2

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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